3-Isopropyl-1-methylpiperazine dihydrochloride
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Overview
Description
3-Isopropyl-1-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methylpiperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
3-Isopropyl-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-2-methylpiperazine
- 1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride
- 2-Ethylpiperazine dihydrochloride
Uniqueness
3-Isopropyl-1-methylpiperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)8-6-10(3)5-4-9-8;;/h7-9H,4-6H2,1-3H3;2*1H |
InChI Key |
FWHXFQOVWVXEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1)C.Cl.Cl |
Origin of Product |
United States |
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